Sodium thiosulfite anhydrous Sodium thiosulfite anhydrous
Brand Name: Vulcanchem
CAS No.: 133413-26-0
VCID: VC17034275
InChI: InChI=1S/2Na.H2O2S2/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2
SMILES:
Molecular Formula: Na2O2S2
Molecular Weight: 142.11 g/mol

Sodium thiosulfite anhydrous

CAS No.: 133413-26-0

Cat. No.: VC17034275

Molecular Formula: Na2O2S2

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Sodium thiosulfite anhydrous - 133413-26-0

Specification

CAS No. 133413-26-0
Molecular Formula Na2O2S2
Molecular Weight 142.11 g/mol
IUPAC Name disodium;dioxido(sulfanylidene)-λ4-sulfane
Standard InChI InChI=1S/2Na.H2O2S2/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2
Standard InChI Key LNGNZSMIUVQZOX-UHFFFAOYSA-L
Canonical SMILES [O-]S(=S)[O-].[Na+].[Na+]

Introduction

Chemical and Physical Properties

Structural Characteristics

Sodium thiosulfate anhydrous consists of two sodium cations (Na⁺) and a thiosulfate anion (S₂O₃²⁻). The thiosulfate ion features a central sulfur atom bonded to three oxygen atoms and another sulfur atom, forming a tetrahedral geometry. This structure enables its function as a reducing agent and ligand in coordination chemistry .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number7772-98-7
Molecular FormulaNa₂S₂O₃
Molecular Weight158.11 g/mol
Density1.667 g/cm³ (anhydrous)
Solubility in Water70.1 g/100 mL (20°C)
Melting PointDecomposes at 220°C

The anhydrous form is hygroscopic, necessitating storage in airtight containers to prevent hydration . Its solubility in water is markedly higher than in organic solvents like ethanol, which aligns with its use in aqueous analytical methods .

Reactivity and Stability

Synthesis and Industrial Production

Conventional Methods

The industrial synthesis of sodium thiosulfate anhydrous typically involves the reaction of sodium sulfite (Na₂SO₃) with elemental sulfur in boiling water:
Na2SO3+SNa2S2O3\text{Na}_2\text{SO}_3 + \text{S} \rightarrow \text{Na}_2\text{S}_2\text{O}_3 .
Alternative routes include the oxidation of sodium sulfide (Na₂S) with sulfur dioxide or the use of cetylpyridinium chloride as a phase-transfer catalyst to enhance reaction efficiency .

Advanced Synthetic Applications

Recent methodologies have expanded its role in organic synthesis. For instance, a one-pot transition metal-free protocol utilizes sodium thiosulfate as a sulfur surrogate to synthesize thioesters from organic halides and aryl anhydrides, achieving yields of 42–90% . This approach minimizes toxicity and operational complexity, making it scalable for industrial applications .

Table 2: Synthetic Protocols for Thioester Formation

ReactantsConditionsYield
R-X + ArCO₂Na + Na₂S₂O₃DMF, 80°C, 12h42–90%
R-Br + (Ac)₂O + Na₂S₂O₃K₂CO₃, CH₃CN, reflux75%

Applications in Industry and Medicine

Analytical Chemistry

In iodometry, sodium thiosulfate anhydrous serves as a titrant to quantify oxidizing agents like hydrogen peroxide and chlorine. Its ability to reduce iodine to iodide enables precise endpoint detection via starch indicators .

Medical Therapeutics

Approved by the FDA under the trade name Pedmark®, sodium thiosulfate anhydrous is administered intravenously to prevent cisplatin-induced hearing loss in pediatric oncology patients . The mechanism involves chelation of platinum residues in the cochlea, thereby reducing oxidative stress . Additionally, it remains a first-line antidote for cyanide poisoning, where it converts cyanide to thiocyanate via the reaction:
CN+S2O32SCN+SO32\text{CN}^- + \text{S}_2\text{O}_3^{2-} \rightarrow \text{SCN}^- + \text{SO}_3^{2-} .

Industrial Uses

  • Photography: Despite being largely replaced by ammonium thiosulfate, it still finds use as a fixer to dissolve unexposed silver halides .

  • Textile and Leather Processing: Acts as a bleaching agent for wool and a deliming agent in leather tanning .

  • Water Treatment: Neutralizes residual chlorine in wastewater via the reaction:
    Cl2+Na2S2O3+H2ONa2SO4+2HCl+S\text{Cl}_2 + \text{Na}_2\text{S}_2\text{O}_3 + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{SO}_4 + 2\text{HCl} + \text{S} \downarrow .

Table 3: Industrial Applications and Mechanisms

IndustryFunctionMechanism
PhotographyFixing agentDissolves AgBr to form complexes
TextileBleachingReduces dye chromophores
Water TreatmentDechlorinationReduces Cl₂ to Cl⁻

Recent Research and Innovations

Pharmaceutical Formulations

Patent US-11291728-B2 describes a buffered solution of sodium thiosulfate anhydrous for intravenous use, optimized for stability at pH 6.5–7.5 . This formulation enhances shelf life and reduces nephrotoxicity risks compared to earlier hydrated forms .

Green Chemistry Applications

The compound’s role as a sulfur surrogate in organic synthesis aligns with green chemistry principles. For example, its use in thioester synthesis eliminates the need for toxic thiols, reducing waste and improving reaction safety .

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